![molecular formula C12H17N3O2 B2979075 tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate CAS No. 1934485-48-9](/img/structure/B2979075.png)

tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

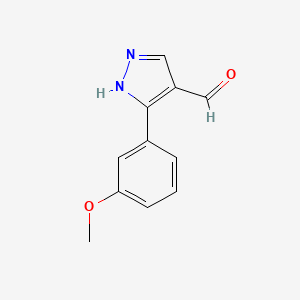

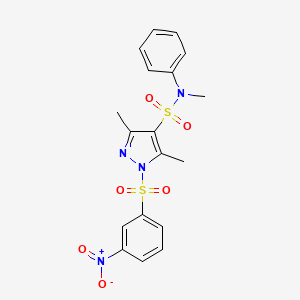

The compound is a derivative of pyrazolo[3,4-b]pyridines . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

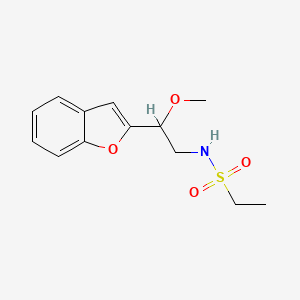

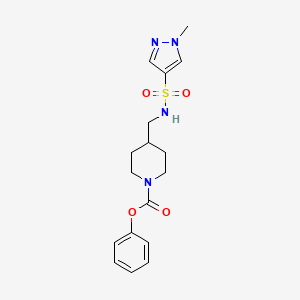

While specific synthesis information for the requested compound is not available, related compounds such as 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives have been synthesized and studied . The synthesis process involved the design of terminal ethyl or propyl sulfonamides .

Scientific Research Applications

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

In the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides leads to the formation of tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates. These intermediates then react with alkyl hydrazines to yield fluorinated pyrazole-4-carboxylic acids. This process demonstrates the chemical's role in creating structurally diverse pyrazoles on a multigram scale (Iminov et al., 2015).

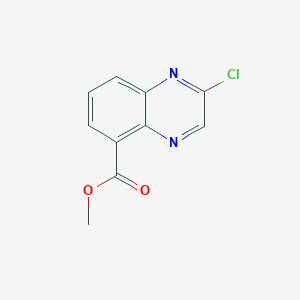

Ugi Reaction and Microwave-Assisted Preparation of Pyrazine Derivatives

The compound serves as a precursor in the Ugi reaction for the synthesis of 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones. This showcases its use in generating complex pyrazine structures under microwave irradiation, which is a testament to its reactivity and utility in creating novel chemical entities (Nikulnikov et al., 2009).

Role in Water Oxidation Catalysis

In catalysis, tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate derivatives have been used to develop a new family of Ru complexes for water oxidation. These complexes demonstrate significant potential in oxygen evolution reactions, highlighting the compound's applicability in environmental chemistry and renewable energy research (Zong & Thummel, 2005).

Mechanism of Action

Target of Action

The primary target of Tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate is hypothesized to be Phosphodiesterase 2A (PDE2A) . PDE2A is an enzyme that plays a crucial role in the cyclic nucleotide signaling pathways in brain regions associated with learning and memory .

Mode of Action

This compound is believed to act as a selective inhibitor of PDE2A . By inhibiting PDE2A, it can potentially augment the cyclic nucleotide signaling pathways, leading to enhanced cognitive performance .

Biochemical Pathways

The inhibition of PDE2A by this compound can affect the cyclic nucleotide signaling pathways . These pathways are crucial for various brain functions, including learning and memory .

Pharmacokinetics

It’s worth noting that the optimization of such properties, including absorption, distribution, metabolism, and excretion (adme), is a critical aspect of drug development .

Result of Action

The inhibition of PDE2A by this compound can lead to an increase in cyclic guanosine monophosphate (cGMP) levels in the brain . This increase in cGMP levels can potentially attenuate cognitive deficits in neuropsychiatric and neurodegenerative disorders .

properties

IUPAC Name |

tert-butyl 3,4-dihydro-2H-pyrido[2,3-b]pyrazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-8-7-14-10-9(15)5-4-6-13-10/h4-6H,7-8H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDFFKCVZJJBLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2=C1C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1934485-48-9 |

Source

|

| Record name | tert-butyl 1H,2H,3H,4H-pyrido[2,3-b]pyrazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Methoxy-3-phenylazetidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2978992.png)

![Methyl 4-[(2-piperazin-1-ylacetyl)amino]benzoate](/img/structure/B2979001.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2979010.png)

![2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2979015.png)